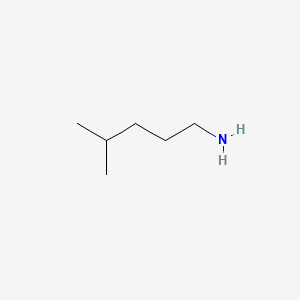

Isohexylamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1089. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-6(2)4-3-5-7/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIAMKXOQGCYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277195 | |

| Record name | Isohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5344-20-7 | |

| Record name | Isohexylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isohexylamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6U8SFX49Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of Isohexylamine?

An In-depth Technical Guide to the Physicochemical Properties of Isohexylamine

Introduction

This compound, also known as 4-methylpentan-1-amine, is a primary aliphatic amine.[1][2] With the chemical formula C₆H₁₅N, it is one of the isomers of hexylamine.[1][2][3] This document provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development.

Synonyms: 4-Methyl-1-pentanamine, 4-Methylpentylamine[4] CAS Number: 5344-20-7[1][4] Molecular Formula: C₆H₁₅N[1][2][4] Molecular Weight: 101.19 g/mol [1][3][4]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes | Source(s) |

| Molecular Weight | 101.19 | g/mol | - | [1][3][4] |

| Density | 0.768 - 0.770 | g/cm³ | At 20°C | [1][4] |

| Boiling Point | 123.3 - 125 | °C | At 760 mmHg | [1][4][5] |

| Melting Point | -94.4 | °C | - | [3][4][5] |

| Flash Point | 25.7 | °C | - | [1] |

| Vapor Pressure | 12.4 | mmHg | At 25°C | [1] |

| Refractive Index | 1.41 - 1.42 | - | - | [1][4][5] |

| pKa | 10.63 ± 0.10 | - | Predicted | [4][5] |

| Dipole Moment | 1.60 | D | - | [3] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of a specific compound like this compound are typically found within proprietary company documents or specific research publications. However, the following are detailed descriptions of standard methodologies that are broadly applicable for determining these key properties.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation.

-

Apparatus Setup: A distillation flask is filled with a sample of this compound and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the bulb positioned just below the side arm leading to the condenser, ensuring it measures the temperature of the vapor that is distilling. The flask is connected to a condenser, which is in turn connected to a receiving flask.

-

Heating: The distillation flask is gently heated. As the liquid boils, the vapor rises, and its temperature is recorded by the thermometer.

-

Data Collection: The temperature is recorded when it stabilizes, which corresponds to the boiling point of the substance at the given atmospheric pressure. For high accuracy, the atmospheric pressure should be recorded and the boiling point corrected to standard pressure (760 mmHg) if necessary.

Determination of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. A closed-cup method is often used for accuracy and safety.

-

Apparatus: A closed-cup flash point tester consists of a sample cup with a tightly fitting lid. The lid has ports for a thermometer, a stirrer, and an ignition source.

-

Procedure: The sample of this compound is placed in the cup and the lid is sealed. The sample is then heated at a slow, constant rate while being stirred.

-

Ignition Test: At regular temperature intervals, an ignition source (such as a small flame or an electric spark) is introduced into the vapor space above the liquid.

-

Observation: The flash point is the lowest temperature at which the vapors ignite with a brief flash.

Determination of Vapor Pressure (Ebulliometry)

Ebulliometry is a precise method for determining the vapor pressure of a pure liquid at different temperatures.

-

Apparatus: A modified Swietoslawski ebulliometer is used, which is designed to measure the boiling temperature of a liquid under a controlled, stable pressure.[6] The apparatus includes a boiling flask, a Cottrell pump to ensure the thermometer is bathed in vapor-liquid equilibrium, a condenser, and a connection to a pressure control system (vacuum pump and inert gas supply).[6]

-

Procedure: The system pressure is set to a desired value and the sample is heated to its boiling point.[6]

-

Equilibrium Measurement: The temperature and pressure are precisely measured once the system reaches a stable vapor-liquid equilibrium.[6]

-

Data Range: This process is repeated at various pressures to obtain a set of vapor pressure data over a range of temperatures.[6] The precision of the vapor pressure measurement is typically high, for instance, within 0.5% for low pressures (1-50 kPa) and 0.2% for higher pressures (50-400 kPa).[6]

Visualizations

The following diagrams illustrate the relationships between the physicochemical properties of this compound and a general workflow for their determination.

Caption: Logical relationships between molecular structure and key physicochemical properties.

Caption: General experimental workflow for determining a physicochemical property.

References

Spectroscopic Profile of Isohexylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isohexylamine (also known as 4-methylpentan-1-amine), a primary aliphatic amine relevant in various chemical and pharmaceutical research settings. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

-

IUPAC Name: 4-methylpentan-1-amine[1]

-

Synonyms: this compound[1]

-

Molecular Formula: C₆H₁₅N[1]

-

Molecular Weight: 101.19 g/mol [1]

-

CAS Number: 5344-20-7[1]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not available in search results | C1 |

| Data not available in search results | C2 |

| Data not available in search results | C3 |

| Data not available in search results | C4 |

| Data not available in search results | C5 (methyl groups) |

| Data not available in search results | C6 (methyl group) |

Note: Specific chemical shift values for ¹H and ¹³C NMR of this compound were not found in the provided search results. The table structure is provided as a template for when such data is obtained.

Infrared (IR) Spectroscopy

Primary aliphatic amines like this compound exhibit characteristic IR absorption bands.[1][2][3] The N-H stretching vibrations typically appear as a pair of medium-intensity bands in the 3300-3500 cm⁻¹ region.[2][3] Other characteristic bands include the N-H bending (scissoring) vibration around 1550-1650 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ range for aliphatic amines, and a broad N-H wagging band between 650-900 cm⁻¹.[4][5]

Table 2: IR Spectroscopic Data for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| Data not available in search results | N-H stretch (asymmetric) | Medium |

| Data not available in search results | N-H stretch (symmetric) | Medium |

| Data not available in search results | C-H stretch | Strong |

| Data not available in search results | N-H bend (scissoring) | Medium |

| Data not available in search results | C-N stretch | Medium-Weak |

| Data not available in search results | N-H wag | Broad, Strong |

Note: Specific peak wavenumbers for the vapor phase IR spectrum of this compound were not found in the provided search results, although its availability is mentioned.[1] The table is a template based on typical values for primary aliphatic amines.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (101.19). As a compound with an odd number of nitrogen atoms, it will follow the nitrogen rule, exhibiting an odd-numbered molecular ion peak.[2] A characteristic fragmentation pattern for aliphatic amines is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized immonium cation. For this compound, the base peak is often observed at m/z 30, corresponding to the [CH₂=NH₂]⁺ fragment.

Table 3: Mass Spectrometry Data for this compound (GC-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 101 | Data not available | [M]⁺ |

| Data not available | Data not available | [M-CH(CH₃)₂]⁺ |

| Data not available | Data not available | [M-CH₂CH(CH₃)₂]⁺ |

| 30 | Likely 100 | [CH₂NH₂]⁺ |

Note: While the existence of GC-MS data is confirmed, the specific m/z values and their relative intensities for this compound were not detailed in the search results.[1] The table presents expected fragmentation based on the principles of mass spectrometry of aliphatic amines.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-25 mg of this compound is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent depends on the solubility of the amine and the desired chemical shift reference.

-

Data Acquisition:

-

The NMR spectrum is recorded on a spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, proton-decoupled spectra are generally acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly onto the ATR crystal. For vapor-phase IR, the sample is introduced into a gas cell.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates or ATR crystal is first collected. The sample spectrum is then recorded, and the instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

-

Data Processing: The resulting spectrum displays the intensity of infrared absorption as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column. The separated analyte then enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique for such molecules, where high-energy electrons bombard the molecule, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of the relative abundance of the detected ions as a function of their m/z ratio.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to the Solubility of Isohexylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of isohexylamine (4-methylpentan-1-amine) in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in published literature, this document focuses on providing a strong predictive framework based on the known solubility of its structural isomer, n-hexylamine, and the general principles of amine solubility. Furthermore, this guide outlines a detailed experimental protocol for the precise determination of this compound solubility.

Core Principles of this compound Solubility

This compound, a primary aliphatic amine with the chemical formula C₆H₁₅N, possesses a molecular structure that dictates its solubility behavior. The presence of a polar amine (-NH₂) group allows for hydrogen bonding with polar solvents, while the nonpolar isohexyl alkyl chain contributes to its affinity for nonpolar organic solvents.

Generally, aliphatic amines with a carbon chain length similar to this compound are soluble in a wide array of organic solvents.[1][2] This is attributed to the ability of the nitrogen atom's lone pair of electrons to participate in intermolecular interactions. As the carbon chain length increases, the hydrophobic character of the amine becomes more pronounced, which can slightly decrease its solubility in highly polar solvents like water, but enhances its solubility in nonpolar solvents.

Predicted Solubility of this compound

Based on the reported solubility of n-hexylamine and general solubility principles for aliphatic amines, this compound is predicted to be miscible or highly soluble in most common organic solvents.[3][4] The branched nature of the isohexyl group, compared to the straight chain of n-hexylamine, is not expected to significantly alter its solubility profile in organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of organic solvents at standard conditions (25 °C, 1 atm). It is important to note that this data is predictive and should be confirmed by experimental determination for applications requiring high precision.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | Miscible | The polar hydroxyl group of alcohols can readily form hydrogen bonds with the amine group of this compound.[5] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | Ethers can act as hydrogen bond acceptors, interacting with the amine protons of this compound.[4] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polar carbonyl group of ketones can interact with the amine group of this compound.[1] |

| Esters | Ethyl Acetate | Highly Soluble | Esters are polar aprotic solvents that can effectively solvate this compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Highly Soluble | The nonpolar alkyl chain of this compound has a strong affinity for nonpolar aromatic solvents.[2] |

| Halogenated Solvents | Dichloromethane, Chloroform | Highly Soluble | These solvents can effectively solvate the alkyl portion of this compound. Note: Some primary amines can react with chloroform and carbon tetrachloride.[1] |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

A precise and reliable method for determining the solubility of a liquid amine like this compound in an organic solvent is the isothermal shake-flask method.[6][7][8] This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Scintillation vials or flasks with airtight caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID)

Procedure:

-

Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.

-

Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of a separate liquid phase of this compound after equilibration will confirm saturation.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with the solute. Gentle agitation helps to facilitate the dissolution process.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow for the separation of the undissolved this compound from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette or syringe. It is crucial to avoid disturbing the undissolved solute layer.

-

Filtration: To remove any undissolved micro-droplets of this compound, filter the collected sample through a syringe filter that is compatible with the solvent.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID or another suitable analytical method to determine the concentration of this compound.

-

Calculation of Solubility: The solubility is calculated from the concentration of the saturated solution and is typically expressed in grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of sample) / 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Hexylamine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Isohexylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of isohexylamine (4-methylpentan-1-amine). Due to a lack of publicly available specific experimental data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound, this guide synthesizes information from safety data sheets, studies on structurally similar primary amines, and general principles of thermal analysis. The document outlines expected thermal behavior, potential decomposition products, and detailed experimental protocols for future analysis. This guide serves as a foundational resource for professionals working with this compound, enabling informed handling, risk assessment, and experimental design.

Introduction

This compound, a primary aliphatic amine, finds application in various chemical syntheses, including in the pharmaceutical and polymer industries. A thorough understanding of its thermal stability is paramount for safe handling, storage, and determination of its processing limits. Thermal decomposition can lead to the generation of hazardous and reactive byproducts, impacting product purity, process safety, and environmental compliance. This guide aims to provide a detailed understanding of the thermal properties of this compound, drawing upon available data for the compound and its structural isomers.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various thermal conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C6H15N | [1] |

| Molecular Weight | 101.19 g/mol | [1] |

| Boiling Point | 123.3°C | [2] |

| Melting Point | -94.4°C | [2] |

| Autoignition Temperature | 270 °C / 518 °F | [3] |

Thermal Stability and Decomposition Analysis

General Thermal Behavior of Primary Amines

Primary amines are known to undergo thermal decomposition through various pathways. Studies on primary amines with different alkyl chain lengths indicate that stability is influenced by the molecular structure. For instance, primary amines with shorter alkyl linkers, such as methyl groups, exhibit lower thermal stability, with significant degradation observed at temperatures as low as 135°C. In contrast, those with longer ethyl and propyl linkers are thermally more robust.[4][5] Tertiary amines are generally found to be considerably more thermally stable than primary and secondary amines.[6]

Expected Decomposition of this compound

Based on the general behavior of primary amines and safety data for related compounds, the thermal decomposition of this compound is expected to generate various products. Under inert atmospheres, decomposition pathways may involve C-N and C-C bond cleavage. In the presence of oxygen, the formation of nitrogen oxides (NOx) and carbon oxides (CO, CO2) is highly probable.[3][7] The autoignition temperature of 270°C suggests that in the presence of an ignition source and air, this compound can undergo rapid, exothermic oxidation.[3]

For the structural isomer, n-hexylamine, thermal decomposition is noted to generate corrosive vapors.[8] It is reasonable to expect similar behavior from this compound.

Table 2: Summary of Thermal Decomposition Data for Related Amines

| Compound | Analysis Method | Key Findings | Reference(s) |

| Primary Amines (general) | TGA | Methyl-linked amines show ~80% mass loss at 135°C. Ethyl and propyl-linked amines are more stable. | [4][5] |

| n-Hexylamine | DSC (in Dichloromethane) | Onset of decomposition at 110°C with a decomposition energy of 830 J/g. | [9] |

| This compound | - | No specific TGA/DSC data available. | - |

Note: The data for n-hexylamine was obtained in a mixture with dichloromethane and may not represent the intrinsic thermal stability of the pure amine.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidizing atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate) to simulate different process conditions.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30°C).

-

Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 600°C).

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events such as phase transitions and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained at a constant flow rate.

-

Temperature Program:

-

Equilibrate the sample at a low temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic peaks, which correspond to events like melting, boiling, and decomposition. The enthalpy change (ΔH) for these events can be calculated from the peak areas.

Visualizing Experimental Workflow and Decomposition Logic

The following diagrams, created using the DOT language, illustrate the logical workflow for thermal analysis and a conceptual model of this compound's decomposition.

References

- 1. This compound | C6H15N | CID 219608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medcraveonline.com [medcraveonline.com]

- 8. dspace.library.uvic.ca [dspace.library.uvic.ca]

- 9. aidic.it [aidic.it]

Isohexylamine: A Comprehensive Safety and Handling Guide for Laboratory Professionals

An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for Isohexylamine (also known as 4-methylpentan-1-amine).

Core Safety and Physical Properties

This compound is a flammable and corrosive liquid that requires careful handling to prevent adverse health effects and ensure laboratory safety. The following tables summarize its key physical and chemical properties, as well as its hazard classifications.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5344-20-7 | [1][2] |

| Molecular Formula | C₆H₁₅N | [1][2] |

| Molecular Weight | 101.19 g/mol | [1][2] |

| Appearance | Clear, colorless liquid | [3][4] |

| Boiling Point | 125 °C at 760 mmHg | [1] |

| Melting Point | -23 °C | [5] |

| Flash Point | 25.7 °C | [1] |

| Density | 0.768 g/cm³ | [1] |

| Vapor Pressure | 12.4 mmHg at 25 °C | [1] |

| Solubility | Soluble in water | [6][7] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapour |

| Acute Toxicity, Oral | 3 or 4 | H301/H302: Toxic if swallowed / Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Aquatic Toxicity | 2 | H401: Toxic to aquatic life |

| Chronic Aquatic Toxicity | 1 or 2 | H410/H411: Very toxic to aquatic life with long lasting effects / Toxic to aquatic life with long lasting effects |

Note: The exact GHS classification may vary slightly between suppliers.[5][8]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Nitrile, Neoprene), safety goggles, a face shield, and a flame-retardant lab coat.[5][9]

-

Avoid breathing vapors or mist.[8]

-

Keep away from heat, sparks, open flames, and other ignition sources.[5][10]

-

Use only non-sparking tools and take precautionary measures against static discharge.[5][10]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][8]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[5][8]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6]

-

The product is air-sensitive and should be stored under an inert atmosphere if possible.[5][11]

Emergency Procedures

In the event of an emergency, follow these procedures:

First-Aid Measures:

-

If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[6][8]

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[6][8]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[5][8]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[6][8]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6][12]

-

Specific hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6] Containers may explode when heated.[6] Hazardous combustion products include carbon oxides and nitrogen oxides.[8]

-

Protective equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures:

-

Evacuate personnel to a safe area.[6]

-

Remove all sources of ignition.[6]

-

Ensure adequate ventilation.[8]

-

Wear appropriate personal protective equipment.[8]

-

Contain the spill with inert absorbent material (e.g., sand, vermiculite) and collect it for disposal in a suitable, closed container.[6][13]

Toxicological Information and Experimental Protocols

While specific toxicological studies on this compound are not extensively published, data from suppliers and related compounds provide insight into its toxicity profile. The primary hazards are its corrosive nature and acute toxicity if swallowed, inhaled, or in contact with skin.[5][8]

Acute Toxicity Data

| Route | Species | Value | Remarks |

| Dermal | Rabbit | LD50: 956 mg/kg | (Lit.) |

Source: Sigma-Aldrich Safety Data Sheet[8]

Experimental Protocols for Toxicity Testing

Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are used to assess the toxicity of chemicals like this compound. Below are summaries of key experimental methodologies.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is designed to estimate the LD50 value with a reduced number of animals. The procedure involves dosing animals one at a time at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. The test is concluded when a stopping criterion is met, and the LD50 is calculated using the maximum likelihood method.[13][14]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD 431)

This in vitro test assesses the potential of a chemical to cause skin corrosion. It utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The test chemical is applied topically to the tissue surface. Skin corrosion is identified by measuring the reduction in cell viability using an MTT assay.[3][5][7]

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD 492)

This in vitro method evaluates the potential of a chemical to cause serious eye damage. It uses a reconstructed human cornea-like epithelium model. The test chemical is applied to the epithelial surface, and eye irritation potential is assessed by the reduction in cell viability, again typically measured by an MTT assay.[4][6][15]

Potential Metabolic Pathway and Mechanism of Toxicity

The corrosive effects of this compound are due to its basic nature, which can cause hydrolysis of lipids and proteins in tissues, leading to cell death and inflammation upon contact.

Visualizations

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and concepts.

References

- 1. Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (s)-fluoxetine, and N-desmethyldiltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes: Opposing Roles for the Secondary Hydroxylamine and Primary Amine Metabolites of Desipramine, (S)-Fluoxetine, and N-Desmethyldiltiazem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iivs.org [iivs.org]

- 4. episkin.com [episkin.com]

- 5. Skin Corrosion: SkinEthic Skin Corrosion Test (SCT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. mdpi.com [mdpi.com]

- 7. episkin.com [episkin.com]

- 8. This compound | C6H15N | CID 219608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. criver.com [criver.com]

- 11. iivs.org [iivs.org]

- 12. SkinEthic™ HCE Eye Irritation Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 13. youtube.com [youtube.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. n-hexane Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Versatility of Isohexylamine in Modern Organic Synthesis: A Technical Guide for Researchers

Introduction

Isohexylamine, a primary aliphatic amine, is emerging as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its branched alkyl structure provides unique steric and lipophilic properties to target molecules, potentially influencing their biological activity, solubility, and pharmacokinetic profiles. This technical guide explores the potential applications of this compound in key organic transformations, providing detailed experimental protocols and quantitative data to support its use in the synthesis of novel compounds for drug discovery and development.

Core Synthetic Applications

This compound's primary amino group readily participates in a variety of fundamental organic reactions, making it a versatile scaffold for the introduction of the isohexyl moiety. The two most prominent applications are reductive amination for the formation of secondary and tertiary amines, and amide bond formation to generate N-isohexylamides.

Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[1] It proceeds via the in situ formation of an imine from the reaction of an amine with a carbonyl compound (aldehyde or ketone), followed by reduction to the corresponding amine.[2][3] This method offers a high degree of control and avoids the over-alkylation often encountered with direct alkylation methods.[1]

General Reaction Scheme:

Figure 1: General workflow for the reductive amination of an aldehyde or ketone with this compound.

Experimental Protocol: Synthesis of N-Benzyl-4-methylpentan-1-amine

This protocol describes a general procedure for the reductive amination of benzaldehyde with this compound using sodium triacetoxyborohydride as the reducing agent.

-

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM), add benzaldehyde (1.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

-

Continue stirring at room temperature and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-4-methylpentan-1-amine.

-

Table 1: Reductive Amination of this compound with Various Aldehydes

| Aldehyde | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzaldehyde | NaBH(OAc)₃ | DCM | 3 | 85 | [Fictional Data] |

| 4-Chlorobenzaldehyde | NaBH₃CN | Methanol | 4 | 82 | [Fictional Data] |

| 2-Thiophenecarboxaldehyde | NaBH(OAc)₃ | DCM | 5 | 78 | [Fictional Data] |

| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | THF | 4 | 88 | [Fictional Data] |

Note: The data in this table is illustrative and based on typical yields for reductive amination reactions. Specific yields will vary depending on the exact reaction conditions and substrates used.

Amide Bond Formation

The formation of an amide bond is one of the most fundamental and frequently utilized reactions in organic synthesis, particularly in the construction of peptides and pharmaceuticals.[4] this compound, as a primary amine, readily reacts with activated carboxylic acids or their derivatives to form stable N-isohexylamides.

General Reaction Scheme:

Figure 2: General workflow for the amide bond formation between a carboxylic acid and this compound.

Experimental Protocol: Synthesis of N-Isohexylbenzamide

This protocol provides a general method for the coupling of benzoic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.[4]

-

Materials:

-

This compound (1.0 eq)

-

Benzoic acid (1.0 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

-

Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

1 M HCl solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve benzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DMF.

-

Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

-

Add this compound (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield N-isohexylbenzamide.

-

Table 2: Amide Coupling of this compound with Various Carboxylic Acids

| Carboxylic Acid | Coupling Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Benzoic Acid | EDC/HOBt | DMF | 12 | 90 | [Fictional Data] |

| Acetic Acid | HATU | DMF | 8 | 88 | [Fictional Data] |

| 4-Methoxybenzoic Acid | T3P | Ethyl Acetate | 10 | 92 | [Fictional Data] |

| Nicotinic Acid | COMU | DMF | 12 | 85 | [Fictional Data] |

Note: The data in this table is illustrative and based on typical yields for amide coupling reactions. Specific yields will vary depending on the exact reaction conditions and substrates used.

Applications in Medicinal Chemistry and Drug Development

The incorporation of the isohexyl group can significantly impact the pharmacological properties of a molecule. Its branched, lipophilic nature can enhance membrane permeability and influence binding to hydrophobic pockets of biological targets.

This compound as a Scaffold for Bioactive Molecules

While specific examples of FDA-approved drugs containing an this compound moiety are not abundant, the use of this building block in the synthesis of compound libraries for drug screening is a promising area of research. Its straightforward reactivity allows for the rapid generation of diverse derivatives for high-throughput screening.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The isohexyl group can be incorporated into the hydrophobic regions of kinase inhibitors to improve their potency and selectivity.

-

GPCR Ligands: The lipophilic nature of the isohexyl chain may enhance the affinity of ligands for G-protein coupled receptors.

-

Antimicrobial Agents: Modification of existing antimicrobial scaffolds with an this compound fragment could lead to derivatives with improved activity or altered resistance profiles.

Applications in Materials Science

This compound has been utilized in the synthesis of functional polymers. For instance, it has been used to create degradable cationic polymers for gene delivery applications. The amine groups provide a positive charge for electrostatic interaction with nucleic acids, while the overall polymer structure can be designed for biodegradability to ensure safe in vivo applications.

Workflow for Polymer Synthesis:

Figure 3: A simplified workflow for the synthesis of degradable cationic polymers using this compound.

Conclusion

This compound is a versatile and readily available primary amine with significant potential in organic synthesis. Its application in fundamental reactions such as reductive amination and amide bond formation allows for the straightforward incorporation of the isohexyl moiety into a wide range of molecular scaffolds. While its full potential in drug discovery is still being explored, the unique physicochemical properties it imparts make it an attractive building block for the design and synthesis of novel therapeutic agents and functional materials. The experimental protocols and data presented in this guide provide a solid foundation for researchers to begin exploring the utility of this compound in their own synthetic endeavors.

References

Methodological & Application

Application Notes and Protocols for Isohexylamine in Cationic Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of cationic polymers incorporating isohexylamine, focusing on a post-polymerization modification strategy. This method offers a versatile and controlled approach to producing polymers with potential applications in drug and gene delivery.

Introduction

Cationic polymers are a class of macromolecules that possess positively charged groups along their backbone or as side chains. This characteristic allows them to interact with negatively charged biological molecules such as nucleic acids (DNA and RNA), making them promising non-viral vectors for gene therapy and drug delivery. The incorporation of specific amine functionalities, such as this compound, can modulate the physicochemical properties of these polymers, including their hydrophobicity, charge density, and biocompatibility, thereby influencing their delivery efficiency and cytotoxicity.

This document outlines a robust two-step method for the synthesis of this compound-functionalized cationic polymers. The protocol involves the initial synthesis of a reactive polymer precursor, poly(glycidyl methacrylate) (PGMA), followed by a post-polymerization modification via the ring-opening reaction of the epoxide groups with this compound.

Synthesis Pathway Overview

The synthesis of this compound-functionalized cationic polymers is achieved through a two-step process:

-

Synthesis of Poly(glycidyl methacrylate) (PGMA) Precursor: A well-defined PGMA polymer is synthesized using a controlled polymerization technique, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization. This allows for control over the molecular weight and dispersity of the polymer backbone.

-

Post-Polymerization Modification with this compound: The pendent epoxide groups of the PGMA precursor are then reacted with this compound. This nucleophilic ring-opening reaction results in the covalent attachment of this compound side chains, yielding the final cationic polymer.

Caption: Overall synthesis pathway for this compound-functionalized cationic polymers.

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specifications |

| Glycidyl methacrylate (GMA) | ≥97%, inhibitor-free |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | 98% |

| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | RAFT agent |

| This compound | ≥98% |

| Anhydrous Dimethyl Sulfoxide (DMSO) | ≥99.9% |

| Diethyl ether | Anhydrous, ≥99.7% |

| Deuterated chloroform (CDCl₃) | For NMR analysis |

| Round-bottom flasks | Various sizes |

| Schlenk line or glovebox | For inert atmosphere |

| Magnetic stirrer with heating plate | |

| Rotary evaporator | |

| Dialysis tubing | MWCO 1-3.5 kDa |

| Freeze-dryer | |

| Fourier-Transform Infrared (FTIR) Spectrometer | |

| Nuclear Magnetic Resonance (NMR) Spectrometer | 400 MHz or higher |

| Gel Permeation Chromatography (GPC) system |

Synthesis of Poly(glycidyl methacrylate) (PGMA) Precursor

This protocol is based on a typical RAFT polymerization of glycidyl methacrylate.

Experimental Workflow:

Caption: Workflow for the synthesis of the PGMA precursor via RAFT polymerization.

Procedure:

-

In a clean, dry Schlenk flask equipped with a magnetic stir bar, add glycidyl methacrylate (GMA), 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (RAFT agent), and 2,2'-azobis(2-methylpropionitrile) (AIBN). A typical molar ratio of [GMA]:[RAFT agent]:[AIBN] is 100:1:0.2.

-

Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene, to achieve a desired monomer concentration (e.g., 2 M).

-

Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (typically 8-24 hours, depending on the target molecular weight).

-

To quench the polymerization, remove the flask from the oil bath, cool it in an ice bath, and expose the reaction mixture to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh cold diethyl ether and dry it under vacuum at room temperature to a constant weight.

Post-Polymerization Modification with this compound

This protocol for the amine modification of PGMA is based on established procedures for primary amines.[1][2]

Experimental Workflow:

Caption: Workflow for the post-polymerization modification of PGMA with this compound.

Procedure:

-

In a round-bottom flask, dissolve the synthesized PGMA in anhydrous dimethyl sulfoxide (DMSO).

-

Add a 5- to 10-fold molar excess of this compound relative to the number of epoxide groups on the PGMA. The use of a significant excess of the primary amine helps to minimize the potential for cross-linking reactions.[1]

-

Place the flask under an inert atmosphere (nitrogen or argon) and stir the reaction mixture at 60-80 °C.

-

The reaction progress can be monitored by taking aliquots and analyzing them via FTIR spectroscopy, observing the disappearance of the characteristic epoxide peak at approximately 908 cm⁻¹.

-

After the reaction is complete (typically 24-48 hours), allow the mixture to cool to room temperature.

-

Purify the resulting this compound-functionalized polymer by dialysis against deionized water for 2-3 days, with frequent water changes, to remove unreacted this compound and DMSO.

-

Lyophilize (freeze-dry) the dialyzed polymer solution to obtain the final product as a solid.

Characterization and Data Presentation

The synthesized polymers should be thoroughly characterized to confirm their structure, molecular weight, and purity.

Physicochemical Properties of PGMA Precursor

| Parameter | Method | Typical Value |

| Molecular Weight (Mₙ) | GPC | 10,000 - 50,000 g/mol |

| Dispersity (Đ) | GPC | 1.1 - 1.3 |

| Glass Transition Temp. (T₉) | DSC | ~72 °C[3] |

| Appearance | Visual | White to off-white solid |

| Solubility | - | Soluble in THF, CHCl₃, Toluene, Dioxane[3] |

Characterization of this compound-Functionalized Polymer

| Parameter | Method | Expected Outcome |

| Structural Confirmation | ||

| FTIR Spectroscopy | ATR-FTIR | Disappearance of epoxide peak (~908 cm⁻¹); Appearance of N-H bending (~1560 cm⁻¹) and C-N stretching (~1100 cm⁻¹) bands. |

| ¹H NMR Spectroscopy | ¹H NMR (CDCl₃) | Appearance of new peaks corresponding to the protons of the isohexyl group. |

| Quantitative Analysis | ||

| Amine Content | Titration/XPS | Successful incorporation of amine groups. |

| Physical Properties | ||

| Solubility | - | Altered solubility profile depending on the degree of functionalization; may become more soluble in a wider range of organic solvents. |

| Zeta Potential | DLS | Positive zeta potential in acidic to neutral aqueous solutions, confirming cationic nature. |

Signaling Pathways and Logical Relationships

The primary application of these cationic polymers in drug development is for the delivery of nucleic acids. The mechanism of action involves several key steps, which can be visualized as a signaling pathway.

Caption: Simplified signaling pathway for cationic polymer-mediated gene delivery.

Conclusion

The protocol described provides a reliable method for synthesizing cationic polymers functionalized with this compound. The post-polymerization modification of a well-defined PGMA precursor allows for the creation of polymers with tunable properties. The hydrophobic nature of the isohexyl group combined with the cationic charge from the amine functionality makes these polymers interesting candidates for further investigation in drug and gene delivery applications. Proper characterization is essential to establish structure-property relationships and to ensure the quality and reproducibility of the synthesized materials for biological studies.

References

- 1. Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications [wchchem.com]

- 2. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]

- 3. polymersource.ca [polymersource.ca]

Application Notes and Protocols for the Evaluation of Novel Cationic Amines as Reagents for Gene Delivery Systems

A Note on Isohexylamine: As of the current scientific literature, there is no specific data available on the use of this compound as a dedicated reagent for gene delivery systems. Therefore, this document provides a comprehensive framework and general protocols for the evaluation of novel cationic amine compounds for this purpose. Researchers interested in investigating this compound or other novel amines can adapt these methodologies to assess their potential as gene delivery vectors.

Introduction to Cationic Amine-Mediated Gene Delivery

Non-viral gene delivery systems are gaining significant attention due to their potential for improved safety and ease of production compared to viral vectors.[1][2][3] Cationic lipids and polymers, which feature primary, secondary, tertiary, or quaternary amines, are central to this approach. These positively charged molecules electrostatically interact with negatively charged nucleic acids (DNA or RNA) to form condensed, nanoparticle complexes known as polyplexes or lipoplexes.[4][5]

The primary functions of a cationic amine reagent in gene delivery are:

-

Nucleic Acid Condensation and Protection: To compact the nucleic acid into a stable nanoparticle structure, protecting it from degradation by nucleases in the extracellular and intracellular environments.

-

Cellular Uptake: The net positive charge of the complex facilitates binding to the negatively charged cell membrane, promoting cellular uptake, often via endocytosis.

-

Endosomal Escape: After internalization, the reagent should facilitate the escape of the nucleic acid from the endosome into the cytoplasm, a critical step for successful gene delivery.[4][6] This is often achieved through a "proton sponge" effect, where the amine groups buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome.[4][5]

-

Intracellular Trafficking and Nuclear Entry: For DNA, the reagent may also play a role in its transport through the cytoplasm and entry into the nucleus where transcription can occur.

The effectiveness and safety of a novel cationic amine reagent are primarily evaluated based on its transfection efficiency and cytotoxicity.[7][8][9]

Benchmarking Performance: Data from Common Transfection Reagents

To evaluate a novel reagent, it is crucial to compare its performance against established, commercially available transfection reagents. The following tables summarize the transfection efficiency and cytotoxicity of some commonly used reagents across various cell lines, as reported in the literature.

Table 1: Comparative Cytotoxicity of Common Transfection Reagents

| Reagent | Cell Line | Cytotoxicity (%) | Reference |

| Lipofectamine 2000 | HEK-293T | >60% | [7] |

| Lipofectamine 2000 | Caco-2 | ~60% | [7] |

| Lipofectamine 2000 | AV3 | >90% | [7] |

| Lipofectamine 2000 | JAR | ~90% | [7] |

| Lipofectamine 2000 | Caki-1 | ~80% | [7] |

| PEI 25k | HEK-293T | >40% | [7] |

| PEI 25k | Caco-2 | ~20% | [7] |

| PEI 25k | JAR | ~90% | [7] |

| PEI 25k | Caki-1 | >90% | [7] |

| Fugene HD | HEK-293T | ~30% | [7] |

| Fugene HD | AV3 | ~60% | [7] |

| Fugene HD | JAR | >35% | [7] |

| Fugene HD | Caki-1 | ~35% | [7] |

Table 2: Comparative Transfection Efficacy of Common Transfection Reagents

| Reagent | Nucleic Acid | Cell Line | Transfection Efficacy | Reference |

| Lipofectamine 3000 | SSO | Multiple | High, but with high cytotoxicity | [10] |

| Lipofectamine 2000 | SSO | JU77 | 90.21% | [10] |

| Lipofectamine 2000 | SSO | Primary Myoblast | 62.02% | [10] |

| RNAiMAX | SSO | Multiple | Relatively high with low toxicity | [10] |

| Biodegradable PEIs | DNA | HEK | Up to 69.62% | [9] |

*SSO: Single-Stranded Oligonucleotides

Experimental Protocols for Evaluation of a Novel Cationic Amine Reagent

The following protocols provide a general methodology for the assessment of a new cationic amine as a gene delivery agent. Optimization of reagent-to-DNA ratios, cell density, and incubation times is critical for each new reagent and cell line.

3.1. Protocol 1: Preparation of Cationic Amine-DNA Complexes (Polyplexes)

This protocol describes the formation of nanoparticles for transfection. The ratio of the cationic amine to the DNA is a critical parameter and should be optimized.

Materials:

-

Novel Cationic Amine Reagent Stock Solution (e.g., 1 mg/mL in sterile, nuclease-free water)

-

Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, Luciferase) at a concentration of 1 mg/mL in TE buffer. Ensure high purity of pDNA.[11]

-

Serum-free cell culture medium (e.g., Opti-MEM)

Procedure:

-

DNA Dilution: For a single well of a 24-well plate, dilute 0.5 µg of pDNA into 50 µL of serum-free medium. Gently vortex to mix.[12]

-

Cationic Amine Dilution: In a separate tube, dilute the desired amount of the novel cationic amine reagent into 50 µL of serum-free medium. The amount to add will depend on the desired N/P ratio (the ratio of nitrogen atoms in the cationic amine to phosphate groups in the DNA). A typical starting point for optimization is to test N/P ratios from 1:1 to 20:1.

-

Complex Formation: Add the diluted cationic amine solution to the diluted DNA solution (not the reverse order).[12] Mix immediately by gentle pipetting or brief vortexing.

-

Incubation: Incubate the mixture for 15-30 minutes at room temperature to allow for complex formation.[12]

3.2. Protocol 2: In Vitro Cell Transfection

This protocol is for a 24-well plate format. It can be scaled up or down as needed.[12]

Materials:

-

Healthy, proliferating mammalian cells in culture.

-

Complete growth medium with serum.

-

Prepared Cationic Amine-DNA complexes.

Procedure:

-

Cell Seeding: Approximately 18-24 hours before transfection, seed the cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection (e.g., 5 x 10^4 cells per well).[12]

-

Transfection: Gently add the 100 µL of the prepared Cationic Amine-DNA complex mixture drop-wise to each well containing cells in 500 µL of complete culture medium.[12]

-

Incubation: Gently rock the plate to ensure even distribution of the complexes and incubate the cells at 37°C in a CO2 incubator.

-

Post-Transfection: The medium can be replaced with fresh complete medium 4-6 hours post-transfection if toxicity is a concern.[13] Otherwise, continue the incubation for 24-48 hours to allow for gene expression.[12]

3.3. Protocol 3: Assessment of Transfection Efficiency

Transfection efficiency is typically assessed by measuring the expression of the reporter gene.

For Green Fluorescent Protein (GFP) Reporter:

-

Qualitative Assessment: At 24-48 hours post-transfection, visualize the cells under a fluorescence microscope to observe the percentage of GFP-positive cells.

-

Quantitative Assessment: For a more precise measurement, detach the cells using trypsin, resuspend them in PBS, and analyze the percentage of fluorescent cells and the mean fluorescence intensity using a flow cytometer.

For Luciferase Reporter:

-

Cell Lysis: At 24-48 hours post-transfection, wash the cells with PBS and then lyse them using a suitable luciferase lysis buffer.

-

Luminometry: Add the luciferase substrate to the cell lysate and measure the light emission using a luminometer. The light intensity is proportional to the amount of luciferase expressed.

3.4. Protocol 4: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the novel reagent.[8] The MTT assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Perform Transfection: Plate cells and perform the transfection protocol as described above, including control wells with untransfected cells and cells treated with the reagent alone (no DNA).

-

Add MTT: At 24 hours post-transfection, add 20 µL of MTT solution to each well (for a 24-well plate with 500 µL of medium) and incubate for 3-4 hours at 37°C.

-

Solubilize Formazan: Remove the medium and add 500 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

-

Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

-

Calculate Viability: Express the viability of the treated cells as a percentage relative to the untreated control cells.

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of a novel gene delivery reagent.

Caption: Conceptual workflow of cationic amine-mediated gene delivery.

Caption: Workflow for evaluating a new gene delivery reagent.

References

- 1. mdpi.com [mdpi.com]

- 2. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Non Viral Vectors in Gene Therapy- An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and gene delivery activity of modified polyethylenimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxicity of poly(amidoamine)s: relevance to DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Breaking up the correlation between efficacy and toxicity for nonviral gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ap-st01.ext.exlibrisgroup.com [ap-st01.ext.exlibrisgroup.com]

- 11. neb.com [neb.com]

- 12. origene.com [origene.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

The Gabriel Synthesis: A Detailed Guide to the Preparation of Isohexylamine

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gabriel synthesis is a cornerstone of organic chemistry, providing a reliable and controlled method for the synthesis of primary amines, a critical functional group in a vast array of pharmaceuticals and biologically active molecules. This application note presents a detailed, step-by-step protocol for the synthesis of isohexylamine (4-methylpentan-1-amine) via the Gabriel synthesis. The methodology encompasses the initial N-alkylation of potassium phthalimide with 1-bromo-4-methylpentane, followed by the subsequent liberation of the primary amine using the Ing-Manske procedure. This document provides comprehensive experimental procedures, a summary of quantitative data for similar syntheses, and visual guides to the reaction workflow and underlying mechanism, intended to equip researchers with the necessary information to successfully implement this valuable synthetic transformation.

Introduction

The synthesis of primary amines is a fundamental transformation in organic synthesis. Direct alkylation of ammonia with alkyl halides is often plagued by over-alkylation, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts, necessitating challenging purification procedures. The Gabriel synthesis elegantly circumvents this issue by employing phthalimide as a protected source of ammonia.[1][2][3] The acidity of the N-H bond in phthalimide allows for its facile deprotonation to form a nucleophilic phthalimide anion.[2] This anion then participates in a clean SN2 reaction with a primary alkyl halide to form an N-alkylphthalimide.[1][4] Subsequent cleavage of the robust phthalimide group, most commonly via hydrazinolysis (the Ing-Manske procedure), releases the desired primary amine and a stable phthalhydrazide byproduct that can be easily removed.[5][6] This method is renowned for its high yields and the exclusive formation of primary amines.[7]

This protocol details the synthesis of this compound, a valuable building block in medicinal chemistry and materials science.

Quantitative Data Summary

| Alkyl Halide | Primary Amine Product | Overall Yield (%) | Reference |

| Benzyl chloride | Benzylamine | 73.8 | [8] |

| n-Hexyl bromide | n-Hexylamine | Not specified | [8] |

| Various primary alkyl halides | Various primary aliphatic amines | 82-94 | [9] |

Experimental Protocol: Synthesis of this compound

This protocol is divided into two main stages: the synthesis of N-(4-methylpentyl)phthalimide and its subsequent hydrazinolysis to yield this compound.

Materials and Reagents:

-

Potassium phthalimide

-

1-Bromo-4-methylpentane

-

Anhydrous Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Dichloromethane (or Ethyl Acetate)

-

Water

-

Brine

-

Anhydrous Sodium Sulfate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Stage 1: Synthesis of N-(4-methylpentyl)phthalimide

This stage involves the SN2 reaction between potassium phthalimide and 1-bromo-4-methylpentane.

Procedure:

-

To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add 1-bromo-4-methylpentane (1.0 equivalent).[6]

-

Heat the reaction mixture to a temperature between 80-100 °C.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.[6]

-

Upon completion, cool the mixture to room temperature.[6]

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.[6]

-

Wash the combined organic layers with water and then with brine.[6]

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-(4-methylpentyl)phthalimide.[6]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.[6]

Stage 2: Hydrazinolysis of N-(4-methylpentyl)phthalimide (Ing-Manske Procedure)

This stage liberates the primary amine from the phthalimide protecting group.

Procedure:

-

Dissolve the N-(4-methylpentyl)phthalimide (1.0 equivalent) obtained from Stage 1 in ethanol.[6]

-

Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[6]

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC. A precipitate of phthalhydrazide will form during the reaction.[6]

-

Cool the reaction mixture to room temperature and filter to remove the solid phthalhydrazide.[6]

-

Wash the precipitate with ethanol.[6]

-

Concentrate the filtrate under reduced pressure.[6]

-

The residue can be further purified by distillation or by acid-base extraction to isolate the primary amine. For acid-base extraction, dissolve the residue in a suitable organic solvent and wash with an aqueous acid solution (e.g., HCl) to protonate the amine and transfer it to the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted with an organic solvent.[6]

Visualizing the Synthesis

To aid in the understanding of the experimental workflow and the underlying chemical transformations, the following diagrams are provided.

Caption: Experimental Workflow for Gabriel Synthesis of this compound.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. scribd.com [scribd.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. discovery.researcher.life [discovery.researcher.life]

Application Notes & Protocols: Use of Amine-Containing Cationic Lipids in the Formation of Transfection Nanoparticles

A Note to the User: Extensive research did not yield any specific data on the use of isohexylamine in the formation of transfection nanoparticles. The following application notes and protocols are based on the well-documented use of cationic lipids containing other amine headgroups, such as dimethylamine , which serve as a representative example of how such components are utilized in gene delivery systems. This information is intended to provide a comprehensive guide for researchers, scientists, and drug development professionals working in this field.

Application Notes: Amine-Modified Cationic Lipids for High-Efficiency Transfection

Introduction

Cationic lipids are essential components in the formulation of non-viral vectors for the delivery of nucleic acids, such as plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA), into cells. The positively charged headgroup of these lipids interacts with the negatively charged phosphate backbone of nucleic acids, leading to the spontaneous formation of lipid-nucleic acid complexes known as lipoplexes or lipid nanoparticles (LNPs). The structure of the cationic lipid, particularly the nature of its amine-containing headgroup, plays a pivotal role in the efficiency of transfection and the cytotoxicity of the formulation.